Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-
Description
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is a triarylmethanol derivative characterized by a central benzenemethanol backbone substituted with a chlorine atom at the 2-position and two 4-(dimethylamino)phenyl groups at the alpha positions. The chlorine substituent likely enhances electrophilic reactivity and influences solubility compared to amino-substituted analogs.
Properties
CAS No. |
596-42-9 |
|---|---|
Molecular Formula |
C23H25ClN2O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C23H25ClN2O/c1-25(2)19-13-9-17(10-14-19)23(27,21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,27H,1-4H3 |
InChI Key |
OWOSWOVOVQGAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the chlorination of benzenemethanol followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).
HPLC Methodology
The compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. This method allows for:
- Isolation of Impurities : Useful in preparative separation.
- Pharmacokinetic Studies : Facilitates the study of drug absorption and metabolism .
Pharmaceutical Applications
Benzenemethanol derivatives are often explored for their pharmaceutical properties due to their structural characteristics.
Pharmacokinetics and Toxicology
Studies have indicated that compounds similar to Benzenemethanol can exhibit various pharmacokinetic profiles. Research into the toxicity and metabolic pathways is crucial for understanding their safety and efficacy in medicinal applications. Notably, investigations into:
- Genotoxicity
- Subchronic Toxicity
- Carcinogenicity
These studies are essential for regulatory compliance and ensuring safe use in therapeutic contexts .
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers.
Polymerization Processes
Benzenemethanol derivatives can be utilized as intermediates in the synthesis of advanced polymers. These polymers may possess enhanced mechanical properties and thermal stability, making them suitable for various industrial applications such as:
- Coatings
- Adhesives
- Composites
Case Studies
Several case studies highlight the practical applications of Benzenemethanol derivatives:
Case Study: HPLC Method Development
A study conducted on the separation of Benzenemethanol using a Newcrom R1 HPLC column demonstrated effective isolation of the compound from complex mixtures. The results indicated high resolution and reproducibility, confirming its utility in analytical laboratories .
Case Study: Toxicological Assessment
Research focusing on the toxicological profile of similar compounds revealed critical insights into their safety margins. The studies assessed various endpoints including reproductive toxicity and developmental effects, providing a comprehensive understanding necessary for pharmaceutical development .
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution mechanisms.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzenemethanol Derivatives
Physicochemical Properties
- Electron Effects: The 2-chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to methylamino (electron-donating) groups in CAS 561-41-1. This difference may enhance electrophilic substitution reactivity in the target compound .
- Solubility: Hydrochloride salts (e.g., CAS 123333-61-9) exhibit higher water solubility due to ionic character, whereas the non-ionic chloro derivative may favor organic solvents .
- Basicity: Dimethylamino groups impart basicity, enabling salt formation. The absence of a protonatable amino group in the target compound may limit this behavior compared to CAS 561-41-1 .
Biological Activity
Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- (CAS Number: 596-42-9) is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and toxicology. This compound features a complex structure characterized by a chlorinated phenyl group and dimethylamino substituents, which may contribute to its biological properties.
- Molecular Formula : C23H25ClN2O
- Molecular Weight : 380.921 g/mol
- LogP : 4.67 (indicating lipophilicity)
- InChI Key : OWOSWOVOVQGAHZ-UHFFFAOYSA-N
These properties suggest that the compound is likely to have significant interactions with biological membranes and may influence various cellular processes.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzenemethanol have been shown to induce apoptosis in cancer cell lines. In particular, research focusing on piperidine derivatives has highlighted their potential in cancer therapy through mechanisms such as:
- Cytotoxicity : Compounds similar to benzenemethanol have demonstrated cytotoxic effects against various tumor cell lines, including hypopharyngeal tumors.
- Apoptosis Induction : The ability to trigger programmed cell death is a critical aspect of anticancer agents. Certain derivatives have shown enhanced apoptosis induction compared to established chemotherapeutics like bleomycin .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications, particularly regarding cholinesterase inhibition. Inhibitors of acetylcholinesterase (AChE) are valuable in treating neurodegenerative diseases such as Alzheimer's disease:
- Cholinesterase Inhibition : Compounds with similar structures have been identified as dual inhibitors of AChE and butyrylcholinesterase (BuChE), which are crucial for modulating neurotransmitter levels in the brain .
- Antioxidant Activity : Some studies indicate that these compounds may possess antioxidant properties, contributing to their neuroprotective effects .
Toxicological Considerations
Despite its potential therapeutic benefits, the biological activity of benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- must be carefully evaluated for toxicity:
- Aquatic Toxicity : Predictive models suggest that compounds with similar structures may exhibit varying degrees of aquatic toxicity. This is essential for environmental safety assessments and regulatory compliance .
- Mutagenicity : Some structural analogs have been flagged for potential mutagenic effects, necessitating thorough evaluation through QSAR (Quantitative Structure-Activity Relationship) models and experimental validation .
Case Studies
- Study on Antitumor Activity :
- Neuropharmacological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
